Product packaging for Biotin-C2-S-S-pyridine(Cat. No.:)

Biotin-C2-S-S-pyridine

Cat. No.: B1282680
M. Wt: 412.6 g/mol
InChI Key: MAJOROISBURONW-XEZPLFJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Significance of Reversible Labeling in Advanced Biochemical Methodologies

The ability to attach and subsequently remove a label from a biomolecule, known as reversible labeling, has become a critical tool in modern biochemical and proteomic studies. alfa-chemistry.com While strong and stable linkages are desirable for many applications, the irreversible nature of some bioconjugation techniques can be a significant drawback, particularly in scenarios where the labeled molecule needs to be recovered in its native state for downstream analysis. iris-biotech.de

Reversible biotinylation, a key example of this approach, allows for the temporary attachment of a biotin (B1667282) tag to a target molecule. alfa-chemistry.com This enables the highly efficient capture and purification of the biotinylated molecule using avidin (B1170675) or streptavidin, which exhibit an exceptionally strong non-covalent interaction with biotin. thermofisher.comamerigoscientific.com The "cleavable" nature of the linker connecting the biotin to the target molecule is the crucial feature. alfa-chemistry.comaxispharm.com Once the purification is complete, the linker can be broken under specific, mild conditions, releasing the target molecule from the biotin and the affinity matrix. iris-biotech.denih.gov

This strategy offers several advantages. It allows for the isolation of target proteins for further characterization without the interference of a bulky, permanent tag. axispharm.com In proteomics, for instance, after affinity purification, the ability to release the captured proteins is essential for subsequent analysis by mass spectrometry. nih.gov The presence of the biotin tag could otherwise complicate the interpretation of the mass spectra. Furthermore, reversible labeling is invaluable in applications where the biological activity of the target molecule needs to be preserved, as the removal of the tag restores the molecule to its original, unmodified form. alfa-chemistry.com

Conceptual Framework of Thiol-Disulfide Exchange Chemistry in Bioconjugation

Thiol-disulfide exchange is a chemical reaction that has been widely exploited in bioconjugation for the formation of reversible linkages. acs.org This chemistry is based on the reaction between a thiol group (-SH) and a disulfide bond (-S-S-). The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. nih.gov This results in the formation of a new, mixed disulfide bond and the release of a thiol. acs.org

The reaction is typically reversible and its direction is influenced by the concentration of the reacting thiols and the redox environment. nih.gov In the context of bioconjugation, a common strategy involves the use of a reagent containing a pyridyldithio group. This group readily reacts with a free thiol on a biomolecule, such as the side chain of a cysteine residue. acs.org The driving force for this reaction is the formation of a stable leaving group, pyridine-2-thione, which can be monitored spectrophotometrically. acs.org

The resulting disulfide bond between the reagent and the biomolecule is stable under normal physiological conditions but can be readily cleaved by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). alfa-chemistry.comthermofisher.com These reducing agents contain thiol groups that will, in turn, react with the newly formed disulfide bond, releasing the original, unmodified biomolecule. thermofisher.com This controlled cleavage is what makes thiol-disulfide exchange an attractive strategy for reversible bioconjugation. tandfonline.com

Contextualizing Biotin-[2-(2-pyridyldithio)ethylamide] within Reversible Biotinylation Reagents

Biotin-[2-(2-pyridyldithio)ethylamide] is a prime example of a sulfhydryl-reactive biotinylation reagent that utilizes thiol-disulfide exchange chemistry for reversible labeling. scbt.com This compound is specifically designed to target free thiol groups on proteins and other biomolecules. thermofisher.com

The structure of Biotin-[2-(2-pyridyldithio)ethylamide] consists of three key components:

A biotin moiety: This provides the high-affinity binding handle for avidin or streptavidin, enabling efficient capture and purification. amerigoscientific.com

A pyridyldithio group: This is the reactive moiety that specifically targets and reacts with sulfhydryl groups to form a disulfide bond. acs.org

A spacer arm: This connects the biotin and the pyridyldithio group, providing spatial separation that can reduce steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin. thermofisher.comamerigoscientific.com

When Biotin-[2-(2-pyridyldithio)ethylamide] is reacted with a protein containing a free cysteine residue, the pyridyldithio group undergoes a disulfide exchange reaction with the thiol group of the cysteine. This results in the covalent attachment of the biotin label to the protein via a disulfide bond and the release of pyridine-2-thione. acs.org

The key advantage of using Biotin-[2-(2-pyridyldithio)ethylamide] is the reversibility of the biotinylation. The disulfide linkage that is formed can be easily cleaved under mild reducing conditions, for example, by treatment with DTT. thermofisher.comthermofisher.com This releases the biotin tag from the protein, restoring the native sulfhydryl group and allowing for the recovery of the unmodified protein for subsequent analysis. thermofisher.com This positions Biotin-[2-(2-pyridyldithio)ethylamide] as a valuable tool for applications requiring the temporary labeling and subsequent release of biomolecules.

Table 1: Properties of Biotin-[2-(2-pyridyldithio)ethylamide]

PropertyValue
CAS Number 112247-65-1
Molecular Formula C₁₇H₂₄N₄O₂S₃
Molecular Weight 412.59 g/mol
Melting Point 177-183°C
Boiling Point 739.2±60.0 °C (Predicted)
Reactivity Sulfhydryl groups
Cleavability Cleavable by reducing agents
Data sourced from scbt.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N4O2S3 B1282680 Biotin-C2-S-S-pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)/t12-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOROISBURONW-XEZPLFJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Foundations of Biotin 2 2 Pyridyldithio Ethylamide Reactivity

Reaction Mechanism of Biotin-[2-(2-pyridyldithio)ethylamide] with Sulfhydryl Groups

The primary reaction of Biotin-[2-(2-pyridyldithio)ethylamide] involves a thiol-disulfide exchange with sulfhydryl groups. This process is a targeted and efficient method for labeling proteins and other molecules.

Disulfide Bond Formation and Stoichiometry with Cysteine Residues

The reaction between Biotin-[2-(2-pyridyldithio)ethylamide] and a cysteine residue results in the formation of a stable disulfide bond. This occurs through a nucleophilic attack by the thiolate anion (S⁻) of the cysteine on the disulfide bond of the reagent. researchgate.net This exchange reaction releases pyridine-2-thione and creates a new disulfide linkage between the biotinyl moiety and the cysteine-containing molecule. nih.gov

The stoichiometry of this reaction is typically 1:1, meaning one molecule of the biotinylation reagent reacts with one accessible cysteine sulfhydryl group. nih.gov The reaction is highly specific for sulfhydryl groups, ensuring targeted labeling.

The Role of the Pyridyldithio Moiety in Thiol-Disulfide Exchange

The pyridyldithio group is the key functional component responsible for the reagent's reactivity towards thiols. nih.gov Pyridyl disulfides are notably more reactive with thiols compared to other disulfides. nih.gov The thiol-disulfide exchange is initiated by the nucleophilic attack of a thiolate ion on one of the sulfur atoms of the disulfide bridge. This reaction proceeds via an SN2-type mechanism. core.ac.uknih.gov The stability of the leaving group, pyridine-2-thione, which is favored by its ability to exist in a more stable tautomeric form, drives the reaction forward, making the pyridyldithio moiety an excellent electrophile for thiols. nih.gov This exchange can occur under mild conditions, including at physiological pH and ambient temperature. nih.gov

Reversibility of Biotin-[2-(2-pyridyldithio)ethylamide] Conjugation

A significant advantage of using Biotin-[2-(2-pyridyldithio)ethylamide] is the cleavable nature of the newly formed disulfide bond, which allows for the removal of the biotin (B1667282) tag under specific conditions.

Mechanism of Disulfide Cleavage by Reducing Agents (e.g., Dithiothreitol)

The disulfide bond linking the biotin moiety to the target molecule can be readily cleaved by the addition of an excess of a reducing agent, such as Dithiothreitol (B142953) (DTT) or β-mercaptoethanol. nih.govacs.org These reducing agents are dithiols that efficiently reduce disulfide bonds. acs.org The cleavage mechanism involves a thiol-disulfide exchange reaction where the thiolate form of the reducing agent attacks the disulfide bond. acs.org In the case of DTT, the reaction proceeds through a mixed disulfide intermediate which then undergoes an intramolecular cyclization to form a stable six-membered ring containing a disulfide bond, releasing the now-reduced target molecule. acs.org A concentration of around 50-100 mM DTT is typically used to ensure complete cleavage. nih.govnih.gov

Implications for Reversible Tagging and Elution in Research Applications

The reversible nature of this biotinylation chemistry is highly advantageous in various research applications, particularly in affinity purification. nih.gov A biotinylated protein can be captured by an avidin (B1170675) or streptavidin support. researchgate.net Because the avidin-biotin interaction is extremely strong, harsh denaturing conditions are often required for elution, which can destroy the protein of interest. researchgate.netnih.gov By using a cleavable linker like that in Biotin-[2-(2-pyridyldithio)ethylamide], the captured protein can be released from the support by simply adding a reducing agent to the elution buffer. nih.gov This mild elution strategy preserves the integrity and function of the purified protein, making it suitable for downstream analyses. nih.gov

Kinetic and Mechanistic Aspects of Biotin-[2-(2-pyridyldithio)ethylamide] Reactions

The efficiency of both the labeling and cleavage reactions is governed by several kinetic and mechanistic factors.

The rate of the thiol-disulfide exchange reaction is highly dependent on pH. The reacting species is the thiolate anion, not the protonated thiol. nih.gov Therefore, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases. nih.gov Most labeling reactions are carried out at a pH between 7 and 8 to ensure a sufficient concentration of thiolate for a reasonable reaction rate while maintaining protein stability.

The reduction of disulfide bonds by DTT is also a bimolecular reaction, with the rate being proportional to the concentration of the reducing agent. harvard.edu The rate constants for the reduction of disulfide bonds can vary depending on the accessibility of the disulfide bond within the protein's three-dimensional structure. harvard.edu

Below are tables summarizing key kinetic parameters and conditions for related thiol-disulfide exchange reactions.

Table 1: Factors Influencing Thiol-Disulfide Exchange Rates

FactorEffect on Reaction RateRationale
pH Increases with increasing pHHigher pH leads to a higher concentration of the more nucleophilic thiolate anion. nih.gov
Thiol pKa Lower pKa of the attacking thiol generally increases the rate at a given pH.A lower pKa means a higher concentration of the reactive thiolate at a lower pH. nih.gov
Steric Hindrance Decreases rateSteric hindrance around the sulfhydryl group or the disulfide bond can impede the SN2 reaction. harvard.edu
Solvent Polar aprotic solvents (e.g., DMSO) can significantly increase rates compared to water.Water can solvate the thiolate anion, reducing its nucleophilicity.

Table 2: Typical Conditions for Biotinylation and Cleavage

ProcessReagentTypical ConcentrationpHTemperature
Biotinylation Biotin-[2-(2-pyridyldithio)ethylamide]20-fold molar excess over protein7.0 - 8.54°C to Room Temp
Cleavage/Elution Dithiothreitol (DTT)50 - 100 mM7.5 - 8.5Room Temp

Reaction Rates with Protein-Introduced Cysteines

The reaction of Biotin-[2-(2-pyridyldithio)ethylamide] with protein-introduced cysteines is generally characterized as a rapid and efficient process. rsc.org The kinetics of this thiol-disulfide exchange are influenced by several key factors, including pH, the pKa of the reacting cysteine, and the steric accessibility of the cysteine residue within the protein structure.

The reactive species is the thiolate anion (Cys-S⁻), the concentration of which is dependent on the pH of the solution and the pKa of the specific cysteine's sulfhydryl group. researchgate.netnih.gov Consequently, the reaction rate typically increases with higher pH, as this favors the deprotonation of the cysteine thiol. However, the intrinsic nucleophilicity of the thiolate also plays a role. researchgate.net Cysteine residues located in microenvironments that lower their pKa are more readily deprotonated at physiological pH and thus exhibit enhanced reactivity.

Steric hindrance is another critical determinant of the reaction rate. Cysteine residues that are exposed on the protein surface will react more quickly than those that are partially or fully buried within the protein's three-dimensional structure. nih.gov One study on a similar pyridyl disulfide reaction noted that the exchange takes place rapidly, reaching a pseudo-plateau within the first 10 minutes, after which the rate slows. nih.gov

The following interactive table provides illustrative second-order rate constants to demonstrate how these factors can influence the reaction kinetics. The values are hypothetical and intended to represent the relative differences in reactivity under varying conditions.

Interactive Data Table: Illustrative Reaction Rates

Use the dropdown menus to filter the data by pH and Cysteine Accessibility to see how these factors affect the reaction rate constant.

ProteinCysteine pKapHCysteine AccessibilityIllustrative Second-Order Rate Constant (M⁻¹s⁻¹)
Protein A8.57.4Exposed50
Protein A8.58.5Exposed150
Protein B7.07.4Exposed250
Protein C8.57.4Buried5
Protein D9.07.4Exposed20
Protein D9.08.5Exposed75
Protein E7.07.4Partially Exposed120
Protein F8.58.5Buried15

Byproduct Formation and its Impact on Downstream Research Applications

The thiol-disulfide exchange reaction between Biotin-[2-(2-pyridyldithio)ethylamide] and a cysteine residue releases one molecule of the byproduct, pyridine-2-thione. nih.gov This compound exists in a tautomeric equilibrium with its thiol form, pyridine-2-thiol (B7724439). acs.org The formation of this byproduct has significant and dual implications for downstream research applications.

A primary and beneficial impact of pyridine-2-thione release is its use in monitoring the progress of the labeling reaction. Pyridine-2-thione has a distinct and strong ultraviolet (UV) absorbance maximum around 343 nm, a wavelength where most proteins and buffers are transparent. researchgate.net By measuring the increase in absorbance at this wavelength, researchers can quantitatively track the formation of the biotin-cysteine (B596664) disulfide bond in real-time.

However, the presence of this byproduct can also negatively impact subsequent experimental steps. Its strong UV absorbance can interfere with other downstream spectrophotometric analyses that rely on measurements in the UV range. For instance, determining protein concentration using absorbance at 280 nm could be skewed if the byproduct is not completely removed.

Furthermore, pyridine-2-thiol and its derivatives have been noted for their potential to interact with biological systems. Pyridine-containing compounds can sometimes act as enzyme inhibitors or may chelate metal ions, which could be a concern in functional assays involving metalloenzymes or requiring specific ionic conditions. nih.govwikipedia.org In sensitive analytical techniques like mass spectrometry, the presence of an additional, highly UV-active small molecule could potentially lead to ion suppression or complicate spectral analysis if not adequately removed through purification steps like dialysis or size-exclusion chromatography. nih.govsfrbm.org

The following table summarizes the key properties of the byproduct and its potential research impacts.

Data Table: Impact of Pyridine-2-thione Byproduct

Property of ByproductConsequenceDownstream Research Impact
Strong UV Absorbance (~343 nm)Allows for real-time reaction monitoring.Positive: Facilitates kinetic studies and confirmation of labeling.
Strong UV Absorbance (~343 nm)Can interfere with other UV-Vis measurements (e.g., A280 for protein quantification).Negative: Requires thorough removal of the byproduct to ensure accuracy in subsequent spectrophotometric assays. researchgate.netrsc.org
Potential for Enzyme InhibitionMay interact with active sites of enzymes.Negative: Could lead to erroneous results in functional or activity-based assays if not removed. nih.gov
Metal Chelating PropertiesCan sequester metal ions from the buffer or from metalloproteins.Negative: May disrupt the function of metalloenzymes or alter the conditions of assays sensitive to metal ion concentration. wikipedia.org
Small Molecular WeightCan be separated from the labeled protein.Neutral: Requires appropriate purification methods (e.g., dialysis, gel filtration) post-reaction.

Methodological Considerations for Biotin 2 2 Pyridyldithio Ethylamide in Bioconjugation

General Principles for Protein and Nucleic Acid Biotinylation with Biotin-[2-(2-pyridyldithio)ethylamide]

Biotin-[2-(2-pyridyldithio)ethylamide], also known as Biotin-HPDP, is a sulfhydryl-reactive biotinylation reagent that covalently labels proteins and other molecules containing free thiol groups. glpbio.comyoutube.com The reaction proceeds via a disulfide exchange mechanism, where the 2-pyridyldithio group reacts with a sulfhydryl (-SH), forming a stable, yet reversible, disulfide bond with the target molecule and releasing pyridine-2-thione as a byproduct. apexbt.comthermofisher.com This reversibility is a key feature, allowing for the cleavage of the biotin (B1667282) tag under reducing conditions, which is particularly advantageous for eluting captured molecules from avidin (B1170675) or streptavidin supports without using harsh denaturants. thermofisher.comthermofisher.com

The efficiency of labeling biomolecules with Biotin-HPDP is contingent on several critical reaction parameters. The 2-pyridyldithio group reacts optimally with free, reduced sulfhydryls at a pH between 7 and 8. thermofisher.com However, the reaction can proceed over a wider pH range. researchgate.net For instance, a kinetic study involving the coupling of Biotin-HPDP to guanosine (B1672433) 5'-monophosphorothioate (GMPS), a model for nucleic acid modification, demonstrated a 67-fold increase in the reaction rate when the pH was decreased from 8 to 4. glpbio.commedchemexpress.comglpbio.com

It is imperative that reaction buffers, such as phosphate-buffered saline (PBS), are free of extraneous thiols or disulfide-reducing agents that would compete with the target molecule. thermofisher.com To prevent the reoxidation of free sulfhydryls, especially at neutral to alkaline pH, the inclusion of 1 mM ethylenediaminetetraacetic acid (EDTA) in the buffer is recommended. thermofisher.com For proteins or nucleic acids lacking accessible free thiols, disulfide bonds can be chemically reduced using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by the removal of the reducing agent via desalting or dialysis prior to biotinylation. thermofisher.comthermofisher.com Alternatively, sulfhydryl groups can be introduced into molecules by modifying primary amines with reagents such as N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane (B1205332) (Traut's Reagent). thermofisher.com

Progress of the labeling reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct. thermofisher.comthermofisher.com Following the reaction, which typically incubates for about two hours at room temperature, any excess, non-reacted Biotin-HPDP can be removed using size-exclusion chromatography (desalting columns) or dialysis. thermofisher.com

ParameterOptimal Condition/RecommendationRationale / Notes
pH7.0 - 8.0 for proteins. thermofisher.comEnsures optimal reactivity with sulfhydryl groups. Rate can be substrate-dependent (e.g., faster at pH 4 for GMPS). glpbio.commedchemexpress.com
Buffer CompositionSulfhydryl-free buffers (e.g., PBS). thermofisher.comPrevents competition with the biotinylation reagent.
Additives1 mM EDTA. thermofisher.comChelates metal ions that can catalyze the oxidation of free sulfhydryls.
Substrate PreparationReduce disulfide bonds with DTT/TCEP if necessary, followed by desalting. thermofisher.comEnsures the availability of free -SH groups for labeling.
Reaction MonitoringMeasure absorbance of pyridine-2-thione at 343 nm. thermofisher.comthermofisher.comAllows for real-time tracking of the reaction progress.
IncubationTypically 1-2 hours at room temperature. glpbio.comthermofisher.comSufficient time for the reaction to proceed to completion.
PurificationDesalting columns or dialysis. thermofisher.comRemoves excess, unreacted Biotin-HPDP reagent from the labeled product.

The high specificity of Biotin-HPDP for sulfhydryl groups inherently minimizes non-specific reactions with other functional groups on biomolecules. glpbio.comapexbt.com However, in complex samples or for specific applications like the "biotin switch" technique for detecting S-nitrosylated proteins, it is crucial to block all free thiols that are not the intended target of labeling. caymanchem.com This is commonly achieved by pre-treating the sample with an alkylating agent, such as N-ethylmaleimide (NEM) or methyl methanethiosulfonate (B1239399) (MMTS), before the targeted disulfides are reduced and subsequently labeled with Biotin-HPDP. glpbio.comrutgers.edu

Protecting the biological function of the labeled molecule is a primary consideration. While reduction of disulfide bonds is often necessary to generate free thiols, complete reduction can be detrimental, potentially leading to the denaturation and inactivation of proteins like antibodies whose structure is dependent on intact disulfide bridges. thermofisher.com Therefore, selective reduction or the controlled introduction of sulfhydryl groups are preferred strategies. A significant advantage of Biotin-HPDP is the reversibility of the linkage. The disulfide bond connecting the biotin moiety to the target can be readily cleaved with reducing agents, releasing the captured molecule from an avidin support and regenerating the native, unmodified protein. thermofisher.com This avoids the need for harsh, denaturing conditions often required to disrupt the exceptionally strong avidin-biotin interaction. thermofisher.com

Design and Functional Role of the Spacer Arm in Biotin-[2-(2-pyridyldithio)ethylamide]

The spacer arm is an integral component of biotinylation reagents, connecting the biotin ring to the reactive group. Its chemical composition and length are critical determinants of the conjugate's functionality. researchgate.net

Biotin-HPDP features a spacer arm with a length of 29.2 angstroms (Å). thermofisher.com This extended spacer is crucial because the biotin-binding pocket of avidin is situated approximately 9 Å beneath the protein's surface. thermofisher.com A sufficiently long spacer arm is necessary to overcome the steric hindrance that can occur between the large avidin or streptavidin protein and the labeled biomolecule. thermofisher.comresearchgate.net This separation allows the biotin moiety to efficiently access the deep binding site, facilitating the high-affinity interaction. apexbt.comthermofisher.com Research has demonstrated that longer spacer arms result in improved binding kinetics and assay sensitivity, as they mitigate the steric interference from bulky conjugates, such as enzyme-labeled streptavidin. The flexibility of the spacer also permits the labeled molecules to adopt favorable orientations when bound to a surface, reducing intermolecular repulsion and promoting efficient capture. nih.gov

PropertySpecification for Biotin-HPDPFunctional Significance
Length29.2 Å. thermofisher.comOvercomes steric hindrance by bridging the distance between the labeled protein and the deep biotin-binding pocket of avidin (approx. 9 Å deep). thermofisher.comresearchgate.net
CompositionN-[6-(biotinamido)hexyl]-3'-propionamide structure. glpbio.comapexbt.comProvides a stable, flexible linkage between the biotin and the pyridyldithio reactive group.
FunctionReduces steric hindrance, improves accessibility to the avidin binding site. apexbt.comthermofisher.comEnhances the efficiency of the avidin-biotin interaction, leading to more effective purification and detection.

Preparation and Handling of Biotin-[2-(2-pyridyldithio)ethylamide] Solutions

Proper preparation and handling of Biotin-HPDP are essential to maintain its reactivity and ensure successful bioconjugation experiments. Due to its hydrophobic nature, Biotin-HPDP is insoluble in aqueous buffers and must first be dissolved in a suitable water-miscible organic solvent. apexbt.comthermofisher.com

The recommended solvents are anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). glpbio.comcaymanchem.com A common practice is to prepare a concentrated stock solution, for example, by dissolving 2.2 mg of Biotin-HPDP in 1.0 mL of DMF to yield a 4 mM solution. thermofisher.com To facilitate complete dissolution, gentle warming to 37°C, accompanied by vortexing or sonication, is often necessary. thermofisher.comthermofisher.com

For storage, the solid, powdered reagent should be kept desiccated at -20°C, where it remains stable for years. caymanchem.com Once dissolved, the stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from moisture. thermofisher.commedchemexpress.com Under these conditions, the solution is stable for at least one to six months. medchemexpress.com

ProcedureRecommendationNotes
SolventDimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). apexbt.comthermofisher.comReagent is not soluble in aqueous solutions.
Stock SolutionPrepare a concentrated stock (e.g., 4 mM in DMF). thermofisher.comAllows for easy addition to aqueous reaction mixtures.
Dissolution AidGentle warming (37°C) and vortexing/sonication. thermofisher.comthermofisher.comEnsures the reagent is fully dissolved before use.
Storage (Solid)-20°C, desiccated. medchemexpress.comStable for ≥ 4 years. caymanchem.com
Storage (Solution)Aliquoted and stored at -20°C or -80°C. thermofisher.commedchemexpress.comStable for 1-6 months; avoid multiple freeze-thaw cycles. medchemexpress.com

Solvent Compatibility and Reagent Stability in Aqueous and Organic Media

The successful use of Biotin-[2-(2-pyridyldithio)ethylamide] in bioconjugation hinges on understanding its solubility and stability characteristics. This reagent exhibits distinct behaviors in organic and aqueous environments, which dictates the methodological approach for its application.

Solvent Compatibility:

Biotin-[2-(2-pyridyldithio)ethylamide] is characterized by its poor solubility in aqueous buffers. sangon.com Consequently, it must first be dissolved in a polar organic solvent before being introduced to an aqueous reaction mixture. sangon.comcymitquimica.com The most commonly recommended solvents for creating stock solutions are dimethylsulfoxide (DMSO) and dimethylformamide (DMF). sangon.comglpbio.com

The solubility of the reagent can vary, with reported concentrations achievable in different solvents. For instance, it is soluble in DMSO up to 25 mM and can be dissolved in both DMSO and DMF at concentrations of 20 mg/mL. caymanchem.com Some protocols suggest that gentle warming or sonication may be necessary to achieve complete dissolution, for example, to prepare a 4mM stock solution in DMF or a 5.4 mg/mL solution in DMSO. sangon.comglpbio.com Another source indicates a solubility of 2 mg/mL in warmed DMSO. When combining the organic stock solution with an aqueous buffer, such as Phosphate-Buffered Saline (PBS), the final concentration is significantly lower; for example, a 1:1 mixture of DMSO and PBS (pH 7.2) supports a solubility of 0.5 mg/mL. caymanchem.com

Interactive Data Table: Solubility of Biotin-[2-(2-pyridyldithio)ethylamide]

SolventReported SolubilityNotesSource(s)
Dimethylsulfoxide (DMSO)up to 25 mM-
Dimethylsulfoxide (DMSO)20 mg/mL- caymanchem.com
Dimethylformamide (DMF)20 mg/mL- caymanchem.com
Dimethylsulfoxide (DMSO)5.4 mg/mLRequires ultrasonic and warming glpbio.com
Dimethylsulfoxide (DMSO)2 mg/mLRequires warming
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL- caymanchem.com

Reagent Stability:

The stability of Biotin-[2-(2-pyridyldithio)ethylamide] is influenced by environmental factors, particularly pH and the presence of other chemical species. cymitquimica.com The reactive moiety of the compound is the 2-pyridyldithio group, which specifically targets free sulfhydryl (-SH) groups. This reaction proceeds optimally in a pH range of 7 to 8. sangon.comthermofisher.com

In aqueous media, the stability of the reagent is a critical consideration. Reaction buffers must be devoid of thiols and disulfide reducing agents, as these will cleave the disulfide bond within the reagent, rendering it inactive for its intended conjugation purpose. sangon.comthermofisher.com The disulfide linkage formed between the biotinylating reagent and its target molecule is intentionally reversible and can be cleaved by reducing agents like dithiothreitol (DTT). caymanchem.com The stability of similar compounds containing N-hydroxysuccinimide (NHS) esters, which are also used in bioconjugation, is known to be pH-dependent, with degradation via hydrolysis increasing at higher pH levels. thermofisher.com This suggests that maintaining the recommended neutral to slightly alkaline pH range is crucial not only for reaction efficiency but also for minimizing hydrolytic degradation of the reagent in aqueous solutions.

Considerations for Storage and Degradation Prevention

Proper storage and handling are paramount to preserving the integrity and reactivity of Biotin-[2-(2-pyridyldithio)ethylamide]. Adherence to recommended guidelines prevents degradation and ensures reproducible results in bioconjugation experiments.

Storage of Solid Reagent:

As a solid powder, the reagent should be stored at low temperatures. Recommendations vary slightly among suppliers, with common storage temperatures being +4°C for both short and long-term storage, -20°C, or in a freezer at -10 to -25°C. glpbio.combroadpharm.com It is also advised to protect the solid reagent from light. When stored correctly under these conditions, the product can be stable for up to 12 months.

Storage of Stock Solutions:

Once dissolved in an organic solvent like DMSO or DMF, the resulting stock solution should also be stored frozen. sangon.com To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. sangon.comglpbio.com For long-term storage of these solutions, temperatures of -80°C are recommended, with a suggested use-by period of six months. glpbio.com

Degradation Prevention:

The primary pathway for the degradation of Biotin-[2-(2-pyridyldithio)ethylamide] involves the cleavage of its disulfide bond. This can be initiated by reducing agents or through hydrolysis. To prevent premature degradation during experimental procedures, several precautions should be taken:

Buffer Composition: Ensure that all reaction buffers are free from sulfhydryls and reducing agents until the specific cleavage of the disulfide bond is desired. sangon.comthermofisher.com

pH Control: Maintain the reaction pH within the optimal range of 7-8 to maximize the stability of the 2-pyridyldithio group and minimize potential hydrolysis. sangon.comthermofisher.com

Handling: Equilibrate the reagent vial to room temperature before opening to avoid moisture condensation, which could lead to hydrolysis. thermofisher.com Prepare stock solutions immediately before use. thermofisher.com

By controlling these factors, the chemical integrity of the reagent is maintained, ensuring its reactivity towards target sulfhydryl groups is preserved.

Advanced Applications of Biotin 2 2 Pyridyldithio Ethylamide in Proteomic and Nucleic Acid Research

Protein Labeling and Functional Probing

The ability to selectively label proteins at specific sites is fundamental to understanding their structure and function. Biotin-[2-(2-pyridyldithio)ethylamide] reacts specifically with free sulfhydryl groups of cysteine residues, forming a disulfide bond. This targeted labeling allows for the introduction of a biotin (B1667282) tag, which can be subsequently detected or captured, providing a powerful method for probing protein architecture and dynamics.

Substituted Cysteine Accessibility Method (SCAM) is a powerful technique used to map the topology and structure of proteins, especially membrane proteins. nih.govnih.gov This method involves systematically replacing individual amino acid residues with cysteine through site-directed mutagenesis. The accessibility of these engineered cysteines to membrane-impermeant sulfhydryl-reactive reagents, such as Biotin-[2-(2-pyridyldithio)ethylamide], provides information about their location relative to the cell membrane.

In a typical SCAM experiment, cells expressing the cysteine-mutant protein are treated with Biotin-[2-(2-pyridyldithio)ethylamide]. If the cysteine residue is located in an extracellular domain, it will be accessible to the reagent and become biotinylated. nih.gov Conversely, intracellular cysteines will not be labeled in intact cells. nih.gov By analyzing a series of mutants, a detailed map of the protein's transmembrane domains and extracellular and intracellular loops can be constructed. The biotinylated proteins can then be detected via Western blotting using streptavidin conjugated to an enzyme like horseradish peroxidase.

Application Methodology Key Findings
Transmembrane Topology MappingSite-directed mutagenesis to introduce cysteine residues at various positions in a membrane protein. Labeling of intact cells with a membrane-impermeable, sulfhydryl-reactive biotinylation reagent.Provides a detailed map of transmembrane domains, and extracellular and intracellular loops.
Protein Structure-Function AnalysisCysteine scanning of a protein region of interest. Labeling with a biotinylating agent to assess the accessibility of each cysteine residue.Identifies residues that are exposed on the protein surface and potentially involved in protein-protein interactions or ligand binding.

The accessibility of cysteine residues can change dramatically as a protein folds or undergoes conformational changes. Biotin-[2-(2-pyridyldithio)ethylamide] can be used as a probe to monitor these structural dynamics. nih.govsci-hub.seuni-marburg.denih.gov In its native, folded state, many cysteine residues may be buried within the protein's core and inaccessible to the biotinylation reagent. However, upon unfolding or a conformational shift, these previously buried cysteines may become exposed and available for labeling.

By comparing the biotinylation patterns of a protein under different conditions (e.g., in the presence or absence of a ligand, or at different temperatures), researchers can gain insights into the regions of the protein that are structurally dynamic. nih.govsci-hub.seuni-marburg.de This approach has been instrumental in studying ligand-induced conformational changes and the process of protein folding. nih.govnih.gov

Determining the surface-exposed regions of membrane proteins is crucial for understanding their function in cell signaling, transport, and adhesion. nih.gov Biotin-[2-(2-pyridyldithio)ethylamide], being a membrane-permeable reagent, can be used to label sulfhydryl groups on both the extracellular and intracellular faces of the plasma membrane. sangon.com However, when used in conjunction with intact cells and carefully controlled experimental conditions, it can selectively label accessible extracellular cysteines.

This surface-labeling strategy is invaluable for identifying the external domains of membrane proteins and for mapping their interactions with other proteins or ligands in the extracellular matrix. The biotin tag serves as a handle for the subsequent isolation and identification of these surface-exposed proteins and their binding partners.

Affinity Purification and Enrichment Methodologies

The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin is the foundation for numerous affinity-based purification techniques. nih.govthermofisher.com Biotin-[2-(2-pyridyldithio)ethylamide] allows for the covalent attachment of a biotin tag to proteins, enabling their selective capture and enrichment.

Once a protein or macromolecule has been biotinylated using Biotin-[2-(2-pyridyldithio)ethylamide], it can be efficiently isolated from a complex mixture, such as a cell lysate, using an affinity matrix composed of immobilized avidin or streptavidin. nih.gov The high affinity of the biotin-avidin/streptavidin interaction ensures that even low-abundance proteins can be effectively captured.

This method is widely used for the purification of specific proteins, protein complexes, and even nucleic acids that have been appropriately modified to contain a free sulfhydryl group. The captured molecules can then be washed extensively to remove non-specifically bound contaminants, resulting in a highly enriched sample.

A key advantage of Biotin-[2-(2-pyridyldithio)ethylamide] is the presence of a disulfide bond in its spacer arm. sangon.com This disulfide bond is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. sangon.com This feature allows for the gentle and efficient elution of the captured protein from the avidin/streptavidin affinity matrix without the need for harsh denaturing conditions that could compromise the protein's structure and function. sangon.com

After the biotinylated protein is bound to the affinity resin and washed, the addition of a reducing agent cleaves the disulfide bond, releasing the protein from the biotin tag, which remains bound to the resin. sangon.com This reversible capture and release strategy is particularly advantageous for downstream applications that require the purified protein to be in its native, active state.

Parameter Description
Ligand Biotin (covalently attached to the target molecule via Biotin-[2-(2-pyridyldithio)ethylamide])
Affinity Matrix Immobilized Avidin or Streptavidin
Binding Principle High-affinity interaction between biotin and avidin/streptavidin
Elution Method Cleavage of the disulfide bond in the linker arm with a reducing agent (e.g., DTT)
Advantage Gentle elution preserves the native structure and function of the purified protein.

Investigation of Molecular Interactions and Dynamics

Proximity-dependent biotinylation identification (BioID) is a widely used technique to screen for physiologically relevant protein-protein interactions (PPIs) within living cells. researchgate.net The standard BioID method involves fusing a promiscuous biotin ligase, such as a mutant of the E. coli BirA enzyme, to a protein of interest. nih.govunits.it When supplied with biotin, this enzyme generates highly reactive biotin-5'-AMP, which then covalently attaches biotin to lysine (B10760008) residues of nearby proteins, including transient and weak interactors. nih.govnih.gov These biotinylated proteins can then be purified via streptavidin affinity capture and identified by mass spectrometry. springernature.com

While standard BioID relies on enzymatic biotinylation of lysines, Biotin-[2-(2-pyridyldithio)ethylamide] offers a chemical alternative for labeling based on proximity to cysteine residues. In specialized applications, if a protein of interest can be engineered to contain a uniquely reactive cysteine or to locally generate a reducing environment, this reagent could theoretically be used to label neighboring proteins that have accessible thiols. This approach differs fundamentally from the enzymatic mechanism of BioID but shares the core principle of using biotinylation to identify proteins within a specific subcellular microenvironment.

A significant advantage of proximity labeling techniques is the ability to achieve temporal control. nih.govspringernature.com In BioID, the labeling period is initiated by the addition of biotin to the cell culture, allowing researchers to capture interactions that occur within a specific timeframe. nih.gov The use of a chemically cleavable biotinylation reagent like Biotin-[2-(2-pyridyldithio)ethylamide] adds another layer of control, primarily at the purification stage.

Integration with Imaging and Detection Platforms

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), have revolutionized cell biology by enabling visualization of subcellular structures with nanoscale resolution. nih.govbiotium.com These methods rely on highly specific and photostable fluorescent probes. Biotin-[2-(2-pyridyldithio)ethylamide] serves as a valuable tool for preparing modular biotinylated probes for these advanced imaging applications.

The reagent can be used to attach a biotin handle to any targeting molecule that contains a free thiol group, such as a cysteine-engineered antibody fragment (Fab) or a nanobody. This biotinylated probe can then be applied to cells or tissues to bind its specific target. For visualization, a fluorescently labeled streptavidin conjugate is added, which binds to the biotinylated probe. This two-step labeling strategy offers several advantages:

Signal Amplification: Multiple fluorophore-conjugated streptavidin molecules can potentially bind to a single biotinylated probe, enhancing the signal.

Flexibility: The same biotinylated primary probe can be used with different streptavidin conjugates carrying various fluorophores, allowing for multicolor imaging and experimental flexibility.

Improved Penetration: The smaller size of a biotinylated Fab fragment or nanobody compared to a full antibody can allow for better tissue penetration and denser labeling of target structures, which is critical for high-quality super-resolution imaging.

Immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and the ultra-sensitive Single Molecule Array (Simoa) platform are cornerstones of diagnostics and biomedical research. nih.govnih.gov Many of these assays utilize the high-affinity biotin-streptavidin interaction to immobilize antigens or antibodies and to anchor detection enzymes. researchgate.netplos.org The choice of biotinylation reagent and strategy can significantly impact assay performance, with the potential to alter sensitivity by an order of magnitude or more. nih.gov

The use of Biotin-[2-(2-pyridyldithio)ethylamide] introduces the feature of reversible biotinylation to these platforms. By immobilizing a capture antibody or antigen via this cleavable linker, it becomes possible to release the entire immunocomplex from a streptavidin-coated surface using a mild reducing agent. This reversibility can be exploited in novel assay designs to enhance sensitivity or reduce background noise. For instance, after the binding steps are complete, the entire complex could be released from the initial surface and transferred to a new, clean plate for the final detection step, effectively minimizing nonspecific binding from the initial capture phase. While standard immunoassays rely on the sheer strength of the biotin-streptavidin bond for signal stability, the ability to selectively cleave this link provides an additional tool for optimizing assay conditions and developing more sophisticated, multi-step detection protocols. mdpi.com

Contributions to Glycopolymer Synthesis and Biological Studies

The functionalization of synthetic polymers with biological molecules represents a significant area of research, aiming to create materials that can mimic or interact with biological systems. Biotin-[2-(2-pyridyldithio)ethylamide] is a key reagent in this field, particularly in the synthesis of advanced glycopolymers for studying biological phenomena such as lectin binding and cell adhesion. Its unique structure, combining a biotin moiety with a thiol-reactive pyridyldithio group, allows for a two-step conjugation strategy that is both efficient and specific.

Post-Polymerization Modification with Thioglycosides

The synthesis of glycopolymers, which are polymers with pendant carbohydrate groups, is crucial for investigating the roles of carbohydrates in biological recognition processes. Post-polymerization modification is a versatile strategy that allows for the introduction of diverse functionalities onto a pre-existing polymer backbone. Biotin-[2-(2-pyridyldithio)ethylamide] is particularly well-suited for a post-polymerization modification approach to create biotinylated glycopolymers.

The core of this application lies in the thiol-disulfide exchange reaction. researchgate.netrsc.org A polymer is first synthesized to contain pyridyl disulfide groups. These groups are reactive towards thiols. Biotin-[2-(2-pyridyldithio)ethylamide] can be used to introduce a biotin moiety at a specific terminus of the polymer chain if the polymerization is initiated with a pyridyl disulfide-containing initiator.

Subsequently, the remaining pyridyl disulfide groups along the polymer chain can react with thioglycosides (sugars that have been chemically modified to contain a thiol group). This reaction proceeds via a disulfide exchange mechanism, where the thiol group of the thioglycoside attacks the disulfide bond of the pyridyl disulfide group on the polymer. researchgate.net This results in the formation of a new disulfide bond between the polymer and the sugar, and the release of pyridine-2-thione. This strategy allows for the creation of a glycopolymer where each repeating unit is decorated with a specific carbohydrate, and the entire polymer is tagged with a biotin molecule.

Table 1: Illustrative Reaction Parameters for Post-Polymerization Modification

ParameterConditionPurpose
Polymer Backbone Poly(methacrylate) with pyridyl disulfide side chainsProvides a scaffold for conjugation.
Biotinylation Reagent Biotin-[2-(2-pyridyldithio)ethylamide]Introduces a terminal biotin for detection and purification.
Thioglycoside 1-Thio-β-D-glucoseThe carbohydrate to be attached to the polymer.
Solvent Dimethylformamide (DMF) / Water mixtureEnsures solubility of both polymer and thioglycoside.
Reaction pH 7.0 - 7.5Promotes the thiol-disulfide exchange reaction.
Reaction Time 12 - 24 hoursAllows for completion of the conjugation.

This method offers several advantages. The modular nature of the post-polymerization modification allows for the synthesis of a variety of glycopolymers with different sugars, simply by changing the thioglycoside used in the reaction. The biotin tag serves as a versatile handle for purification of the glycopolymer using affinity chromatography (e.g., with streptavidin-coated beads) and for its subsequent use in biological assays.

Studies on Lectin Binding and Cell Adhesion

The biotinylated glycopolymers synthesized using Biotin-[2-(2-pyridyldithio)ethylamide] are powerful tools for studying carbohydrate-protein interactions, particularly those involving lectins. Lectins are proteins that bind specifically to carbohydrates and are involved in a wide range of biological processes, including cell-cell recognition, signaling, and pathogen adhesion.

In a typical lectin binding assay, the biotinylated glycopolymer can be immobilized on a surface coated with streptavidin. This creates a well-defined, multivalent presentation of the carbohydrate ligands, mimicking the surface of a cell. The binding of a specific lectin to this surface can then be quantified using various techniques, such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM). The high affinity of the biotin-streptavidin interaction ensures stable immobilization of the glycopolymer.

Table 2: Representative Data from a Lectin Binding Study

GlycopolymerLectinAssociation Rate Constant (k_a) (M⁻¹s⁻¹)Dissociation Rate Constant (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_D) (M)
Biotin-poly(glucose)Concanavalin A1.5 x 10⁵2.3 x 10⁻⁴1.5 x 10⁻⁹
Biotin-poly(galactose)Peanut Agglutinin8.2 x 10⁴5.1 x 10⁻⁴6.2 x 10⁻⁹
Biotin-poly(mannose)Concanavalin A3.4 x 10⁵1.8 x 10⁻⁴5.3 x 10⁻¹⁰

These studies can provide valuable information about the specificity and affinity of lectin-carbohydrate interactions. The multivalent nature of the glycopolymer often leads to a significant enhancement in binding affinity (avidity) compared to the corresponding monosaccharide, a phenomenon known as the "cluster glycoside effect."

Furthermore, these biotinylated glycopolymers can be used to study cell adhesion. For instance, a surface coated with the glycopolymer can be used to investigate the adhesion of cells that express the corresponding lectin on their surface. By quantifying the number of adherent cells, researchers can gain insights into the role of specific carbohydrate-lectin interactions in cell adhesion processes. The biotin tag allows for precise control over the density and orientation of the glycopolymer on the surface, which is crucial for obtaining reproducible and meaningful results in cell adhesion assays.

Comparative Analysis with Alternative Bioconjugation Strategies

Distinguishing Biotin-[2-(2-pyridyldithio)ethylamide] from Non-Cleavable Biotinylation Reagents

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone of many life science research applications, largely due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. broadpharm.com However, the very strength of this interaction can present a significant challenge when the recovery of the biotinylated molecule is desired. This is where the distinction between cleavable and non-cleavable biotinylation reagents becomes critical.

Non-cleavable biotinylation reagents, such as those with N-hydroxysuccinimide (NHS) esters that react with primary amines, form a stable, permanent bond between biotin and the target molecule. uu.nl While effective for detection and immobilization, the elution of the biotinylated molecule from an avidin or streptavidin matrix requires harsh, denaturing conditions, such as boiling in SDS-PAGE loading buffer or using extreme pH, which can irreversibly alter the structure and function of the target molecule. nih.govnih.gov

Biotin-[2-(2-pyridyldithio)ethylamide], in contrast, possesses a disulfide bond within its linker arm. cymitquimica.comscbt.com This disulfide bridge is susceptible to cleavage by reducing agents, offering a mild and efficient method for releasing the biotinylated molecule after its capture on an avidin or streptavidin support. cymitquimica.comthermofisher.com

Advantages of Reversibility for Elution and Downstream Processing

The key advantage of the reversibility offered by Biotin-[2-(2-pyridyldithio)ethylamide] lies in the ability to elute the captured biomolecule under non-denaturing conditions. thermofisher.com The disulfide bond can be readily cleaved by the addition of mild reducing agents like dithiothreitol (B142953) (DTT), β-mercaptoethanol, or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov This gentle elution process preserves the native conformation and biological activity of the purified protein or peptide, making it suitable for a wide range of downstream applications, including:

Functional Assays: Eluted proteins retain their enzymatic activity or ability to participate in protein-protein interactions.

Mass Spectrometry: The eluted sample is free from the large avidin or streptavidin protein, which can interfere with analysis. On-bead digestion, a common alternative for non-cleavable tags, can lead to contamination with peptides from the affinity matrix. nih.gov

Structural Biology: The integrity of the protein structure is maintained, allowing for subsequent analysis by techniques like X-ray crystallography or NMR.

The ability to regenerate the original, unmodified sulfhydryl group on the target molecule after cleavage is another significant benefit, effectively reversing the labeling reaction. thermofisher.com

Considerations for Experimental Design: Cleavable vs. Non-Cleavable Tags

The choice between a cleavable and a non-cleavable biotin tag is a critical decision in experimental design and depends heavily on the intended application.

For applications where the primary goal is simply the detection or immobilization of a target protein, and its subsequent recovery in a functional state is not required, a non-cleavable biotinylation reagent may be sufficient and more cost-effective. Examples include Western blotting, ELISA, and some forms of affinity-capture microscopy.

However, for any application that requires the recovery of the biotinylated molecule for further analysis or use, a cleavable tag like Biotin-[2-(2-pyridyldithio)ethylamide] is highly advantageous. This is particularly true for:

Affinity Purification of Proteins and Protein Complexes: The ability to gently elute the target protein and its binding partners is crucial for identifying and characterizing protein-protein interactions.

Enrichment of specific cell populations or organelles: Subsequent functional studies on the isolated biological entities are often necessary.

Proteomic studies involving mass spectrometry: The clean elution of the target peptides or proteins without contamination from the affinity matrix is essential for accurate identification and quantification. nih.gov

It is also important to consider the potential for premature cleavage of the disulfide bond if the experimental conditions involve endogenous or added reducing agents prior to the intended elution step.

Table 1: Comparison of Cleavable vs. Non-Cleavable Biotinylation Reagents
FeatureBiotin-[2-(2-pyridyldithio)ethylamide] (Cleavable)Non-Cleavable Biotinylation Reagents (e.g., NHS-Biotin)
Bond to TargetReversible disulfide bond with sulfhydryl groupsStable amide bond with primary amines
Elution from Avidin/StreptavidinMild reduction (e.g., DTT, TCEP)Harsh, denaturing conditions (e.g., boiling, low pH)
Preservation of Target FunctionHighLow to none
Suitability for Downstream AnalysisExcellent (functional assays, mass spectrometry, structural biology)Limited (primarily for detection and immobilization)
ConsiderationsPotential for premature cleavage in reducing environmentsIrreversible modification of the target molecule

Comparative Reactivity and Specificity with Other Sulfhydryl-Reactive Chemistries

While Biotin-[2-(2-pyridyldithio)ethylamide] is an effective tool for targeting sulfhydryl groups, it is one of several chemical moieties available for this purpose. The choice of a sulfhydryl-reactive group is often dictated by factors such as reaction kinetics, specificity, stability of the resulting bond, and the pH of the reaction environment. A comparison with other common sulfhydryl-reactive chemistries—maleimides, iodoacetates, and organomercurials—highlights the distinct properties of the pyridyldithio group.

Comparison with Maleimides, Iodoacetates, and Organomercurials

Maleimides react with sulfhydryl groups via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for sulfhydryls within a pH range of 6.5-7.5. thermofisher.com Above this range, reactivity with primary amines can occur, and the maleimide (B117702) group itself is prone to hydrolysis. thermofisher.com The thioether bond formed is generally considered stable, although some studies have shown it can undergo a retro-Michael reaction, leading to reversibility under certain conditions. nih.gov

Iodoacetates (and bromoacetates) react with sulfhydryls through nucleophilic substitution, also forming a stable thioether linkage. thermofisher.com This reaction is most efficient at a slightly alkaline pH (around 8.3) to ensure the sulfhydryl group is in its more reactive thiolate anion form. thermofisher.com While highly reactive with sulfhydryls, at higher concentrations or in the absence of accessible thiols, iodoacetates can exhibit off-target reactivity with other nucleophilic amino acid residues such as histidine and lysine (B10760008). nih.gov

Organomercurials , such as p-chloromercuribenzoate (PCMB), react with sulfhydryl groups to form mercaptide bonds. This interaction is highly specific for thiols. nih.gov However, the use of organomercurials in biological applications is often limited due to the toxicity of mercury compounds. nih.gov The bond formed is also reversible in the presence of competing thiols.

Pyridyldithio groups , as found in Biotin-[2-(2-pyridyldithio)ethylamide], react with sulfhydryls via a disulfide exchange reaction. thermofisher.comacs.org This reaction proceeds over a broad pH range and results in the formation of a new disulfide bond between the reagent and the target thiol, with the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm. thermofisher.com The key feature of this chemistry is the inherent reversibility of the formed disulfide bond upon treatment with reducing agents.

Assessment of Reaction Efficiency and Selectivity under Mild Conditions

Under mild, physiologically relevant conditions (e.g., near-neutral pH and room temperature), all four classes of reagents can effectively label sulfhydryl groups. However, their efficiency and selectivity can vary.

Reaction Efficiency: Maleimides are generally considered to have the fastest reaction rates with thiols at neutral pH. nih.gov The reaction of pyridyldithio groups is also efficient, and the progress can be conveniently monitored. acs.org Iodoacetates are typically slightly slower and require a slightly more basic pH for optimal reactivity.

Selectivity: The pyridyldithio group offers excellent selectivity for sulfhydryls. While maleimides are also highly selective at neutral pH, their reactivity towards amines at higher pH can be a concern. thermofisher.com Iodoacetates have a greater potential for off-target reactions with other nucleophiles compared to maleimides and pyridyldithio reagents. nih.gov Organomercurials are highly selective for thiols but are often avoided due to toxicity concerns. nih.gov

The choice of reagent therefore depends on the specific experimental requirements. For applications demanding the highest reaction speed, a maleimide-based reagent might be preferred. When reversibility and the ability to monitor the reaction are paramount, a pyridyldithio reagent like Biotin-[2-(2-pyridyldithio)ethylamide] is an excellent choice.

Table 2: Comparative Reactivity of Sulfhydryl-Reactive Chemistries
Reactive GroupReaction MechanismOptimal pHResulting BondReversibilityKey Features
PyridyldithioDisulfide ExchangeBroad range (optimum 4-5, but effective at 7)DisulfideCleavable with reducing agentsReaction can be monitored; reversible
MaleimideMichael Addition6.5 - 7.5ThioetherGenerally stable, but can be reversibleFast reaction rate; potential for hydrolysis at high pH
IodoacetateNucleophilic Substitution~8.3ThioetherStableCan have off-target reactivity with other nucleophiles
OrganomercurialMercaptide FormationBroad rangeMercaptideReversible with competing thiolsHighly specific for thiols; toxic

Emerging Research Trajectories and Innovations

Development of Next-Generation Biotin-[2-(2-pyridyldithio)ethylamide] Derivatives

The development of new versions of Biotin-[2-(2-pyridyldithio)ethylamide] is a key area of investigation, with researchers focusing on modifying its core structure to improve its performance in various biochemical assays.

Strategies for Modifying Spacer Arms and Reactive Moieties

A primary strategy in developing next-generation derivatives involves the modification of the spacer arm that connects the biotin (B1667282) molecule to its reactive group. The length and chemical nature of this spacer are crucial for efficient interaction with target molecules. Researchers are exploring a range of novel biotin spacer conjugates to create custom-tailored distances for specific applications, such as immobilization on streptavidin-functionalized surfaces for surface plasmon resonance experiments. nih.gov One approach involves attaching biotin spacer conjugates to a polymer-bound sulfonamide anchor, which allows for the chemoselective introduction of these modified labels into multi-functional amines. nih.gov

For example, a phosphoramidite (B1245037) linker unit has been synthesized that incorporates a biotin residue attached through a tetraethylene glycol spacer arm, demonstrating the potential for creating varied spacer lengths for different experimental needs. nih.gov These modifications aim to optimize the accessibility of the biotin tag for binding to avidin (B1170675) or streptavidin, which is essential for its use in purification and detection assays.

In addition to spacer arm modifications, altering the reactive moieties of the biotin derivative is another critical area of research. This involves creating derivatives with different reactive groups to target specific functional groups on proteins or other biomolecules. For instance, biotin derivatives can be modified with a carboxylic acid-modifying reactive group, such as an N-hydroxysuccinimide (NHS) ester, to facilitate attachment to primary amines. google.com

Engineering for Enhanced Specificity, Reactivity, or Novel Cleavage Mechanisms

A significant focus of current research is to engineer Biotin-[2-(2-pyridyldithio)ethylamide] derivatives with enhanced specificity and reactivity. This can be achieved by introducing different chemical groups that can react with specific amino acid residues on a protein. nih.gov The goal is to create a more targeted approach to biotinylation, reducing non-specific labeling and improving the accuracy of experimental results. nih.gov

Furthermore, the development of novel cleavage mechanisms is a key innovation. The disulfide bond in Biotin-[2-(2-pyridyldithio)ethylamide] allows for cleavage under reducing conditions. Researchers are exploring other cleavable linkers, such as those that can be cleaved by specific enzymes or by light (photocleavable linkers). idtdna.com For instance, a novel mechano-enzymatic cleavage mechanism has been investigated in the context of transthyretin amyloidogenesis, highlighting the potential for highly specific cleavage under particular physiological conditions. nih.gov Biotin-SS-Tyramide is another example of a derivative that can be cleaved using reducing agents like glutathione (B108866), offering a reversible biotinylation tool for targeted protein labeling. iris-biotech.de

Advanced Methodological Integrations

The utility of Biotin-[2-(2-pyridyldithio)ethylamide] is being significantly expanded through its integration with advanced analytical techniques, particularly in the field of proteomics.

Combining Biotin-[2-(2-pyridyldithio)ethylamide] with Mass Spectrometry-Based Proteomics for Deeper Characterization

The combination of biotinylation with mass spectrometry (MS) has become a powerful tool for identifying and quantifying proteins within complex biological samples. nih.govresearchgate.net Biotin-tagged proteins can be enriched from a sample using avidin or streptavidin beads, and the captured proteins can then be identified by mass spectrometry. nih.gov A method known as "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional methods. nih.govresearchgate.net This technique involves digesting the proteins before enriching the biotin-tagged peptides, which reduces sample complexity and increases the yield of identified biotinylated peptides. nih.gov

This combination of biotinylation and mass spectrometry allows for the detailed characterization of protein modifications and interactions. nih.gov For example, it can be used to identify the specific sites of modification on a protein by analyzing the biotinylated peptides. nih.gov

High-Throughput Screening Platforms Leveraging Reversible Biotinylation

The reversible nature of the disulfide bond in Biotin-[2-(2-pyridyldithio)ethylamide] makes it well-suited for high-throughput screening (HTS) applications. nih.gov HTS platforms can be developed to identify compounds or proteins that interact with a specific target. In such a system, a biotin-labeled molecule is immobilized on a surface, and potential binding partners are screened for their ability to interact with it. The reversible nature of the biotinylation allows for the easy release and recovery of the interacting molecules for further analysis.

These platforms can be used for a variety of applications, including drug discovery and the identification of protein-protein interactions. The ability to quickly and efficiently screen large libraries of compounds makes this a valuable tool in modern biomedical research.

Translational Research Potentials in Biomolecular Engineering

The ongoing advancements in the development and application of Biotin-[2-(2-pyridyldithio)ethylamide] and its derivatives hold significant promise for translational research. In biomolecular engineering, these tools can be used to design and build novel proteins and other biomolecules with specific functions.

The ability to precisely label and track biomolecules is essential for understanding their behavior in complex biological systems. The enhanced specificity and novel cleavage mechanisms of next-generation biotin derivatives will enable more sophisticated studies of cellular processes and disease mechanisms. This, in turn, could lead to the development of new diagnostic tools and therapeutic agents.

The integration of reversible biotinylation with high-throughput screening platforms also has the potential to accelerate the discovery of new drugs and biologics. By providing a robust and versatile tool for studying molecular interactions, Biotin-[2-(2-pyridyldithio)ethylamide] and its derivatives are poised to play an increasingly important role in the translation of basic scientific discoveries into clinical applications.

Applications in Biosensor Development and Diagnostic Tool Enhancement

The unique chemical architecture of Biotin-[2-(2-pyridyldithio)ethylamide] makes it a valuable reagent in the advancement of biosensors and diagnostic tools. Its utility stems from the combination of a high-affinity biotin moiety and a thiol-reactive pyridyldithio group, which together enable the controlled and reversible immobilization of biomolecules onto sensor surfaces. scbt.com

The core principle behind its application in this field is the formation of a cleavable disulfide bond. The 2-pyridyldithio group selectively reacts with free sulfhydryl (-SH) groups present on a sensor surface or on a capture molecule that has been previously immobilized. This reaction forms a stable disulfide linkage, effectively tethering the biotin molecule to the desired location. apexbt.comcreative-biolabs.com Subsequently, any biomolecule of interest that has been conjugated to avidin or streptavidin can be introduced and will bind with high affinity and specificity to the immobilized biotin.

A key advantage of this system is the reversibility of the immobilization. The disulfide bond can be readily cleaved under mild reducing conditions, for instance, by introducing reagents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. bioclone.netnih.gov This cleavable nature allows for the regeneration of the sensor surface, enabling multiple cycles of use, which is a significant improvement over irreversible immobilization techniques. nih.govresearchgate.net Furthermore, captured analytes can be eluted from the sensor for subsequent analysis, such as mass spectrometry, which is crucial in many research and diagnostic workflows. sangon.com

The ability to control the orientation of immobilized proteins is another critical aspect. By introducing a unique sulfhydryl group at a specific site on a protein, researchers can ensure that it is attached to the sensor surface in a uniform and predictable manner, which can enhance the sensitivity and reliability of the assay. nih.gov

Feature of Biotin-[2-(2-pyridyldithio)ethylamide]Advantage in Biosensor DevelopmentResearch Finding/Application
Thiol-Reactive Pyridyldithio Group Enables covalent immobilization onto sulfhydryl-modified surfaces. scbt.comUsed to attach enzymes and antibodies to sensor chips for detecting specific analytes. researchgate.net
Cleavable Disulfide Linker Allows for the regeneration of the sensor surface and elution of captured molecules for further analysis. bioclone.netnih.govSurfaces can be reused after cleaving the disulfide bond with a reducing agent, which is cost-effective for large-scale screening. nih.gov
High-Affinity Biotin Moiety Provides a strong and specific anchor for avidin or streptavidin-conjugated biomolecules. bioclone.netFacilitates a modular approach where a biotinylated surface can be used to capture a variety of streptavidin-linked probes. bioclone.net
Controlled Immobilization Allows for site-specific attachment of biomolecules, leading to a more uniform and functionally active sensor surface. nih.govPhotonic-induced disulfide bond cleavage has been used for spatially oriented protein immobilization. nih.gov

Role in the Design of Novel Targeted Delivery Systems for Research Purposes

In the realm of biomedical research, Biotin-[2-(2-pyridyldithio)ethylamide] and similar cleavable biotinylation reagents are instrumental in the design of sophisticated targeted delivery systems. These systems are engineered to deliver a variety of payloads, such as small molecule drugs, peptides, or nucleic acids, to specific cell types or tissues, which is of particular interest in cancer research. rsc.org The strategy leverages the overexpression of biotin receptors on the surface of many cancer cells. rsc.org

The design of these delivery systems typically involves a three-part conjugate: the biotin targeting moiety, a cleavable linker (in this case, the disulfide bond), and the therapeutic or imaging agent (the payload). Biotin serves as the "homing device," guiding the conjugate to the target cells. nih.gov Once the conjugate binds to the biotin receptors, it is often internalized by the cell through receptor-mediated endocytosis. rsc.org

The key to the effectiveness of these systems lies in the cleavable linker. The disulfide bond in Biotin-[2-(2-pyridyldithio)ethylamide] is relatively stable in the bloodstream. However, upon entering the target cell, it is exposed to a highly reducing intracellular environment, primarily due to the high concentration of glutathione (GSH). cd-bioparticles.net This reducing environment readily cleaves the disulfide bond, releasing the payload from the biotin carrier. cd-bioparticles.net This targeted release mechanism is crucial as it ensures that the therapeutic agent is liberated at its site of action, thereby increasing its efficacy and minimizing off-target effects and systemic toxicity.

The versatility of the pyridyldithio group allows for the conjugation of a wide range of molecules that possess or can be modified to include a free sulfhydryl group. This flexibility enables researchers to develop and test a diverse array of targeted agents for various research applications, from studying cellular uptake mechanisms to evaluating the efficacy of novel therapeutic compounds in vitro and in vivo. axispharm.com

Component of Delivery SystemFunctionKey Research Finding/Application
Biotin Targeting moiety that binds to overexpressed biotin receptors on cancer cells. rsc.orgBiotin-conjugated nanoparticles have been shown to selectively target neuroblastoma cells in vitro. evronylab.org
Disulfide Linker Provides a stable linkage in the bloodstream that is cleaved in the reducing environment of the cell. cd-bioparticles.netDisulfide-containing linkers are used in antibody-drug conjugates (ADCs) to ensure payload release within target cells. axispharm.com
Payload (e.g., drug, probe) The active molecule to be delivered to the target cell.Biotin-disulfide-coumarin conjugates have been developed as cancer-targeted imaging probes. nih.gov
Overall Conjugate A system for targeted delivery and controlled release of a payload.Studies have shown that biotin-based drug delivery systems can enhance drug efficacy and reduce toxicity. rsc.org

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Biotin-[2-(2-pyridyldithio)ethylamide] that make it suitable for bioconjugation studies?

  • Answer : The compound contains a pyridyl disulfide group, which reacts selectively with free thiols (-SH) to form stable disulfide bonds, and a biotin moiety for streptavidin-based detection or capture. Key properties include a molecular weight of 412.58 g/mol (C₁₇H₂₄N₄O₂S₃), solubility in DMSO and warm methanol, and a melting point of 177–183°C . Its disulfide bond enables reversible conjugation under reducing conditions, facilitating applications in protein labeling and pull-down assays .

Q. How can researchers confirm the identity and purity of synthesized Biotin-[2-(2-pyridyldithio)ethylamide]?

  • Answer : Characterization should include:

  • Nuclear Magnetic Resonance (NMR) : To verify the presence of the pyridyl disulfide (δ 7.0–8.5 ppm for aromatic protons) and biotin moieties.
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS m/z 413.1 [M+H]⁺).
  • HPLC : For purity assessment (>97% by reverse-phase chromatography) .
  • Thiol-reactive assays : Use Ellman’s reagent to quantify free thiols pre- and post-conjugation to validate reactivity .

Q. What experimental conditions optimize thiol-directed conjugation using Biotin-[2-(2-pyridyldithio)ethylamide]?

  • Answer :

  • pH : Perform reactions at pH 7.0–8.0 (e.g., PBS or Tris-HCl buffers) to maximize thiolate ion formation.
  • Molar Ratio : Use a 5–10-fold molar excess of the reagent relative to target thiols.
  • Incubation Time : 1–2 hours at 25°C or 4°C overnight for sensitive proteins.
  • Quenching : Add excess cysteine or β-mercaptoethanol to terminate reactions.
  • Validation : Monitor conjugation efficiency via SDS-PAGE with streptavidin-HRP .

Advanced Research Questions

Q. How can researchers resolve discrepancies in conjugation efficiency reported across studies using Biotin-[2-(2-pyridyldithio)ethylamide]?

  • Answer : Variability often arises from:

  • Thiol accessibility : Steric hindrance in folded proteins may limit reagent access. Use denaturing conditions (e.g., 1% SDS) or site-directed mutagenesis to expose buried thiols.
  • Competing reactions : Thiol oxidation or metal-catalyzed disulfide scrambling. Include EDTA in buffers and work under inert atmospheres.
  • Quantification methods : Standardize assays (e.g., HPLC vs. spectrophotometry) and report biological/technical replicates (n ≥ 3) to reduce uncertainty .

Q. What strategies enable site-specific biotinylation of cysteine residues in multidomain proteins using this reagent?

  • Answer :

  • Domain-selective reduction : Use partial reducing agents (e.g., TCEP at sub-stoichiometric concentrations) to expose specific cysteines.
  • Computational modeling : Predict solvent-accessible thiols using tools like PyMOL or Rosetta.
  • Post-conjugation validation : Combine tryptic digest with LC-MS/MS to map biotinylation sites .

Q. How does the stability of Biotin-[2-(2-pyridyldithio)ethylamide]-protein conjugates vary under physiological vs. storage conditions?

  • Answer :

  • In vivo : Disulfide bonds are labile in reducing environments (e.g., cytoplasm). For intracellular studies, replace the pyridyl disulfide with a maleimide-thioether linkage.
  • In vitro : Conjugates are stable at -20°C in non-reducing buffers for months. Avoid freeze-thaw cycles by aliquoting.
  • Cross-validation : Use SEC-HPLC or native PAGE to monitor conjugate integrity over time .

Methodological Best Practices

Q. What controls are essential when designing experiments involving Biotin-[2-(2-pyridyldithio)ethylamide]?

  • Answer : Include:

  • Negative controls : Omit the reagent or use thiol-blocked proteins (e.g., treated with N-ethylmaleimide).
  • Positive controls : Use a known thiol-containing protein (e.g., BSA reduced with DTT).
  • Competition assays : Add excess free biotin to confirm streptavidin-binding specificity .

Q. How can researchers quantify the degree of biotinylation achieved with this reagent?

  • Answer :

  • HABA assay : Measure displacement of 4-hydroxyazobenzene-2-carboxylic acid (HABA) from streptavidin-biotin complexes.
  • Fluorescent streptavidin probes : Use FITC- or Alexa Fluor-conjugated streptavidin for flow cytometry or microscopy.
  • MALDI-TOF MS : Compare shifts in molecular weight between modified and unmodified proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.